molecular formula C22H26ClN3O3S B2597134 N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenylpropanamide hydrochloride CAS No. 1216772-96-1

N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenylpropanamide hydrochloride

Cat. No. B2597134
CAS RN: 1216772-96-1
M. Wt: 447.98
InChI Key: QWXNJQLENAABNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenylpropanamide hydrochloride is a useful research compound. Its molecular formula is C22H26ClN3O3S and its molecular weight is 447.98. The purity is usually 95%.
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Scientific Research Applications

Cardiac Electrophysiological Activity

N-substituted benzamide derivatives, including those similar in structure to the compound , have been studied for their cardiac electrophysiological activity. These compounds showed promise as selective class III agents, indicating potential applications in treating cardiac arrhythmias (Morgan et al., 1990).

Corrosion Inhibition

Benzothiazole derivatives have been explored for their corrosion inhibiting effects on steel in acidic environments. This includes compounds similar to N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenylpropanamide hydrochloride, which have shown higher inhibition efficiencies and stability compared to other benzothiazole inhibitors (Hu et al., 2016).

Antifungal Activity

Benzothiazoles, including similar compounds, have been reported for their antifungal properties. This has led to their use in treating human mycotic infections, particularly in formulations like ointments (Featherston, 1952).

Generation of Structurally Diverse Compounds

The compound could be a starting material for various chemical reactions to produce a structurally diverse library of compounds. This includes reactions like alkylation and ring closure, demonstrating its utility in synthetic chemistry (Roman, 2013).

Antimicrobial Activity

Benzothiazole derivatives have been synthesized and screened for antimicrobial activity. These studies indicate potential applications in developing new antimicrobial agents, particularly against bacterial and fungal strains (Padalkar et al., 2014).

properties

IUPAC Name

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-phenylpropanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S.ClH/c1-24(2)10-11-25(21(26)9-8-16-6-4-3-5-7-16)22-23-17-14-18-19(15-20(17)29-22)28-13-12-27-18;/h3-7,14-15H,8-13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWXNJQLENAABNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=CC3=C(C=C2S1)OCCO3)C(=O)CCC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenylpropanamide hydrochloride

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